molecular formula C4H6N4O2 B13630390 N-methylammelide

N-methylammelide

Cat. No.: B13630390
M. Wt: 142.12 g/mol
InChI Key: KYGWHIMMSIVKRA-UHFFFAOYSA-N
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Description

N-methylammelide is an organic compound that belongs to the class of nitrogen-containing heterocycles It is a derivative of ammelide, where one of the hydrogen atoms attached to the nitrogen atom is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylammelide can be synthesized through several methods. One common approach involves the methylation of ammelide using methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base like potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methylammelide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction can produce N-methylamine derivatives.

Scientific Research Applications

N-methylammelide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methylammelide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ammelide: The parent compound from which N-methylammelide is derived.

    N-methylmaleimide: Another nitrogen-containing heterocycle with similar structural features.

    N-methylformamide: A compound with a similar functional group but different overall structure.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

6-(methylamino)-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C4H6N4O2/c1-5-2-6-3(9)8-4(10)7-2/h1H3,(H3,5,6,7,8,9,10)

InChI Key

KYGWHIMMSIVKRA-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=O)NC(=O)N1

Origin of Product

United States

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